molecular formula C9H8F3NO3 B14041094 Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate

Cat. No.: B14041094
M. Wt: 235.16 g/mol
InChI Key: AMCJRUSEJVUPGZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 2-position and a hydroxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate typically involves the reaction of ethyl nicotinate with trifluoromethylating agents under specific conditions One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-2-(trifluoromethyl)nicotinate.

    Reduction: Formation of ethyl 4-amino-2-(trifluoromethyl)nicotinate.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Sciences: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to nicotinic acid derivatives.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. The hydroxy group at the 4-position may also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

    Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate: This compound has an additional hydroxy group at the 6-position, which may alter its chemical reactivity and biological activity.

    Ethyl 2-(trifluoromethyl)nicotinate: Lacks the hydroxy group at the 4-position, resulting in different chemical and biological properties.

    Ethyl 4-hydroxy-2-(methyl)nicotinate: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and reactivity.

The uniqueness of this compound lies in its combination of a hydroxy group and a trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(14)3-4-13-7(6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCJRUSEJVUPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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